molecular formula C6H11NO B14772254 1-Oxaspiro[3.3]Heptan-3-amine

1-Oxaspiro[3.3]Heptan-3-amine

Cat. No.: B14772254
M. Wt: 113.16 g/mol
InChI Key: GFSRCOGSVBKORF-UHFFFAOYSA-N
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Description

1-Oxaspiro[33]Heptan-3-amine is a chemical compound with the molecular formula C6H11NO It is characterized by a spirocyclic structure, which includes an oxygen atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[3.3]Heptan-3-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable precursor with an amine under controlled conditions. For example, the cyclization of a diol with an amine in the presence of a catalyst can yield the desired spirocyclic amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[3.3]Heptan-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

1-Oxaspiro[3.3]Heptan-3-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[3.3]Heptan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxaspiro[3.3]Heptan-6-amine: This compound has a similar spirocyclic structure but differs in the position of the amine group.

    1-Oxaspiro[4.4]Nonan-3-amine: Another spirocyclic amine with a larger ring structure.

Uniqueness

1-Oxaspiro[3.3]Heptan-3-amine is unique due to its specific ring size and the position of the oxygen and amine groups. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-oxaspiro[3.3]heptan-3-amine

InChI

InChI=1S/C6H11NO/c7-5-4-8-6(5)2-1-3-6/h5H,1-4,7H2

InChI Key

GFSRCOGSVBKORF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CO2)N

Origin of Product

United States

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